![molecular formula C14H13NO2 B14664739 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 42986-00-5](/img/structure/B14664739.png)
2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione is a chemical compound that features a pyrrolidine ring attached to an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of pyrrolidine with an indene-dione derivative under specific conditions. One common method involves the condensation of pyrrolidine with 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrrolidine ring or the indene-dione moiety can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrrolidine ring and indene-dione moiety can interact with various enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Indene-1,3-dione: Shares the indene-dione moiety but lacks the pyrrolidine ring.
Pyrrolidin-2,5-dione: Another related compound with a pyrrolidine ring and two ketone groups.
Uniqueness
2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione is unique due to the combination of the pyrrolidine ring and the indene-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
42986-00-5 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethylidene)indene-1,3-dione |
InChI |
InChI=1S/C14H13NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
DEYGAEBOWQIRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
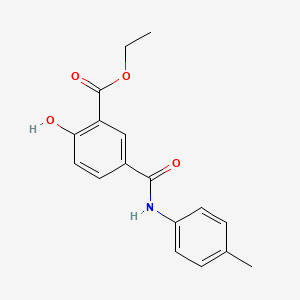
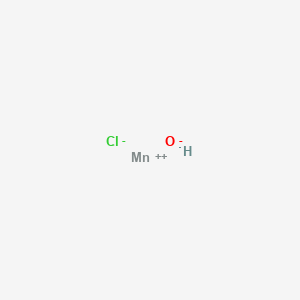
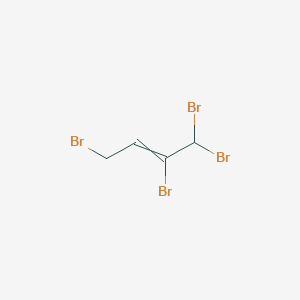
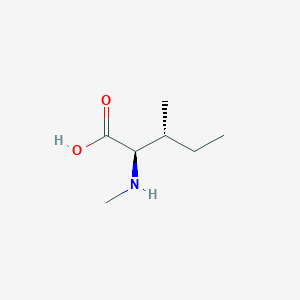
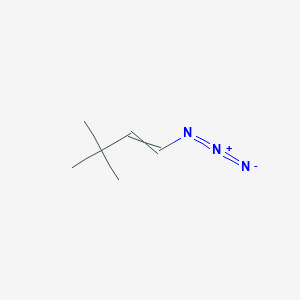
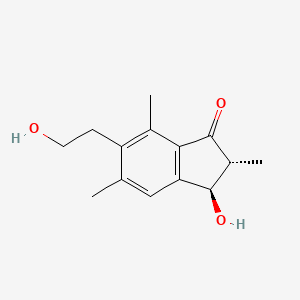
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
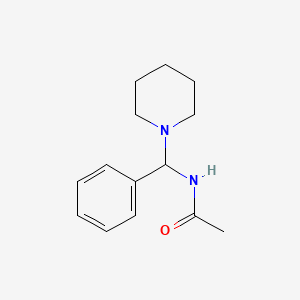
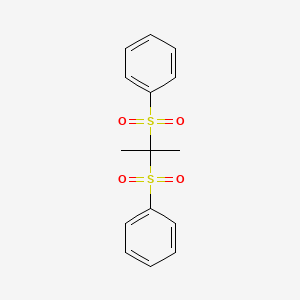
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
